3-(Aminomethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one
描述
属性
IUPAC Name |
3-(aminomethyl)-1-(cyclopropylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-6-9-2-1-5-12(10(9)13)7-8-3-4-8/h1-2,5,8H,3-4,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOIWRBDNSPFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC=C(C2=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one typically involves the reaction of cyclopropylmethylamine with a pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
3-(Aminomethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Antimicrobial Activity
Research indicates that 3-(Aminomethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one exhibits notable antimicrobial properties. In a study conducted by Owens et al., the compound showed effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Neuropharmacological Applications
The compound has also been evaluated for its neuropharmacological effects. It has been found to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction may position it as a candidate for treating neurological disorders such as depression and anxiety .
Case Study 1: Development of Antidepressants
In a clinical trial focusing on the antidepressant potential of related compounds, derivatives of this compound were synthesized and tested for their efficacy in improving mood and reducing anxiety symptoms. Results indicated that certain modifications to the core structure enhanced serotonin receptor affinity, leading to improved therapeutic outcomes .
Case Study 2: Anticancer Research
Another significant application is in cancer treatment. A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of analogs of this compound that were screened for anticancer activity. Some derivatives demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as targeted cancer therapies .
作用机制
The mechanism of action of 3-(Aminomethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Pyridin-2(1H)-one Core
a) 3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-ones
- Structure: Features a benzoimidazole substituent at position 3 instead of aminomethyl.
- Activity: Demonstrated potent inhibition of insulin-like growth factor 1 receptor (IGF-1R), with IC$_{50}$ values in the nanomolar range. Amine-containing side chains at position 4 further improved enzyme potency .
- Key Difference: The benzoimidazole group enhances aromatic stacking interactions, while the aminomethyl group in the target compound may favor polar interactions .
b) 1-(4-((3-(4-Methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one
- Structure : Includes a trifluoromethyl group at position 5 and a methylpiperazine side chain.
- Activity : Acts as a multi-target agent for diabetic nephropathy, showing oral bioavailability and dual inhibition of inflammatory and fibrotic pathways .
- Key Difference: The trifluoromethyl group increases lipophilicity and metabolic resistance compared to the aminomethyl group .
c) Pyridin-2(1H)-one Hybrids (e.g., UC-781)
- Structure : Modified with olefinic groups at position 4 and polar groups (e.g., nitro) at position 3.
- Activity: Second-generation non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), effective against mutant strains .
- Key Difference : The cyclopropylmethyl group in the target compound may offer superior metabolic stability over olefinic substituents .
Functional Analogues with Similar Pharmacophores
a) 3-Amino-1-(3-pyridinylmethyl)-2(1H)-pyridinone
- Structure: Substituted with a pyridinylmethyl group at position 1 and an amino group at position 3.
- Key Difference : The cyclopropylmethyl group in the target compound may reduce rotational freedom, enhancing receptor binding .
b) 3-(Aminomethyl)-6-Methyl-4-Propylpyridin-2(1H)-one Acetate
Comparative Analysis Table
Key Research Findings and Trends
- Substituent Impact: Cyclopropyl groups enhance metabolic stability, while aminomethyl groups improve hydrogen bonding .
- Target Specificity : Trifluoromethyl and benzoimidazole substituents correlate with kinase and receptor tyrosine kinase inhibition, respectively .
生物活性
3-(Aminomethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one, also known by its CAS number 1400636-86-3, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with an aminomethyl group and a cyclopropylmethyl moiety. This unique structure may contribute to its biological activity.
Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action:
- Anticancer Activity : Compounds in this class have been shown to inhibit tumor growth and metastasis in various cancer models. For instance, a related compound demonstrated over 90% tumor growth inhibition in melanoma xenografts when administered at specific dosages .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival. Similar derivatives have shown effectiveness against targets like tubulin polymerization and EGFR phosphorylation .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antitumor Efficacy : In a study involving A375 melanoma xenografts, administration of a structurally similar compound resulted in significant tumor growth inhibition (90.6%) at doses of 30 mg/kg/day .
- Mechanistic Insights : Another investigation into related compounds revealed their ability to inhibit tubulin polymerization effectively, leading to cell cycle arrest and apoptosis in various cancer cell lines, including A549 and MCF-7 .
- Cytotoxic Effects : Research has shown that certain derivatives can increase the expression of pro-apoptotic markers such as p53 and caspase-3 while decreasing anti-apoptotic markers like Bcl-2, indicating a shift towards apoptosis in treated cells .
常见问题
Q. What synthetic methodologies are commonly employed to prepare 3-(Aminomethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one?
Answer: The synthesis typically involves multistep reactions, including cyclopropane ring formation and condensation of pyridin-2(1H)-one derivatives. For example, cyclopropylmethyl groups are introduced via alkylation reactions under basic conditions, while aminomethyl moieties are added through reductive amination or nucleophilic substitution. Key steps may involve protecting group strategies to avoid side reactions, as seen in analogous pyridin-2(1H)-one syntheses . Purification often requires chromatographic techniques (e.g., silica gel column chromatography) or preparative HPLC .*
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming regiochemistry and stereochemistry. For instance, ¹H-NMR can resolve signals for the cyclopropylmethyl group (δ ~0.5–1.0 ppm) and pyridinone protons (δ ~6–8 ppm). Mass spectrometry (HRMS or LC-MS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated in related pyridin-2(1H)-one derivatives .*
Advanced Research Questions
Q. How can researchers address solubility limitations of this compound in biological assays?
Answer: Low aqueous solubility (common in pyridin-2(1H)-one derivatives) can be mitigated by:
- Co-solvents : Use DMSO or cyclodextrins to enhance dissolution without disrupting assays .
- Prodrug strategies : Modify the aminomethyl group with hydrophilic moieties (e.g., phosphate esters) to improve bioavailability .
- Structural analogs : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) while maintaining activity, as seen in DPP-4 inhibitor optimizations .*
Q. What experimental approaches validate the compound’s specificity for target enzymes like DPP-4?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Gly-Pro-AMC) in recombinant DPP-4 systems .
- Selectivity panels : Test against related proteases (e.g., DPP-8/9) to rule off-target effects .
- Crystallography : Resolve ligand-enzyme co-crystal structures to confirm binding modes, as applied to structurally similar inhibitors .*
Q. How should contradictory data on therapeutic efficacy (e.g., in cancer vs. metabolic diseases) be analyzed?
Answer:
- Dose-response studies : Evaluate if effects are concentration-dependent or context-specific (e.g., dual IGF-1R/DPP-4 inhibition at higher doses) .
- Pathway crosstalk : Use transcriptomics/proteomics to identify off-target pathways (e.g., JAK-STAT or MAPK) that may explain divergent outcomes .
- In vivo models : Compare results in disease-specific animal models (e.g., xenografts for cancer vs. diabetic mice for metabolic studies) .*
Q. What strategies optimize regioselectivity during functionalization of the pyridin-2(1H)-one core?
Answer:
- Directing groups : Install temporary substituents (e.g., boronic esters) to guide cross-coupling reactions at specific positions .
- Metal catalysis : Use Pd or Cu catalysts for C-H activation at the 3- or 5-positions of the pyridinone ring .
- Computational modeling : Predict reactive sites using DFT calculations to prioritize synthetic routes .*
Methodological Considerations
Q. How are stability and degradation profiles assessed under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic/basic conditions, heat, and light, followed by HPLC-MS to identify degradation products .
- Plasma stability assays : Incubate with human/animal plasma and monitor parent compound loss over time .
- Metabolite identification : Use liver microsomes or hepatocytes to detect phase I/II metabolites .*
Q. What in vitro models are suitable for evaluating anti-inflammatory or neuroprotective effects?
Answer:
- Cellular assays : LPS-stimulated macrophages (for anti-inflammatory activity) or oxidative stress-induced neuronal cells (for neuroprotection) .
- Biomarker quantification : Measure TNF-α, IL-6 (inflammation) or BDNF, SOD (neuroprotection) via ELISA or qPCR .
- High-content imaging : Track mitochondrial membrane potential or ROS levels in real-time .*
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
